2-Cyano-N-[(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-N-[(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide is a chemical compound with the molecular formula C13H13N3O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its cyano group, methoxyimino group, and methoxyphenyl group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-Cyano-N-[(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, followed by cooling to room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Cyano-N-[(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . For example, the compound can undergo oxidation to form corresponding oxides or reduction to form amines . Substitution reactions can occur at the cyano or methoxyimino groups, leading to the formation of different derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Cyano-N-[(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties . In medicine, the compound is investigated for its potential therapeutic applications, such as in the development of new drugs . Additionally, it has industrial applications in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Cyano-N-[(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-Cyano-N-[(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide can be compared with other similar compounds, such as 2-cyano-3-(dimethylamino)-N-[(methoxyimino)methyl]prop-2-enamide . While both compounds share similar structural features, they may differ in their chemical reactivity, biological activity, and applications .
Biological Activity
2-Cyano-N-[(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide, also known by its CAS number 303994-87-8, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including in vitro and in vivo studies, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H13N3O3
- Molecular Weight : 259.26 g/mol
- Structural Formula : The compound features a cyano group, methoxyimino substitution, and a phenyl moiety which are crucial for its biological activity.
Anti-inflammatory Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, research on related compounds has demonstrated their ability to modulate inflammatory cytokine production and reduce edema in animal models.
Case Study: In Vivo Anti-inflammatory Activity
In a study investigating the anti-inflammatory potential of JMPR-01 (a related compound), it was found that:
- Dosage : JMPR-01 was administered at doses of 5, 10, and 50 mg/kg.
- Results : The compound significantly reduced leukocyte migration by 61.8%, 68.5%, and 90.5% at the respective doses in zymosan-induced peritonitis models. This suggests that similar compounds may exhibit comparable anti-inflammatory properties through inhibition of leukocyte recruitment and cytokine production .
Cytotoxicity and Cell Viability
The cytotoxic effects of this compound have not been extensively studied. However, related compounds have shown varying degrees of cytotoxicity depending on their structure and concentration:
- Cell Lines Used : Macrophage cell lines were utilized to assess viability and cytokine production.
- Findings : At non-cytotoxic concentrations, significant modulation of nitrite and cytokine levels (IL-1β and TNFα) was observed .
The mechanisms by which this compound exerts its biological effects may involve:
- Inhibition of Pro-inflammatory Mediators : Similar compounds have been shown to inhibit the synthesis of nitric oxide and pro-inflammatory cytokines in macrophages.
- Molecular Docking Studies : In silico analyses suggest strong interactions with molecular targets such as LT-A4-H, PDE4B, COX-2, and iNOS, indicating that these pathways could be critical for its anti-inflammatory activity .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C13H13N3O3 |
Molecular Weight | 259.26 g/mol |
Anti-inflammatory Activity | Significant reduction in edema |
Cytotoxicity | Non-cytotoxic concentrations |
Key Molecular Targets | LT-A4-H, PDE4B, COX-2, iNOS |
Properties
IUPAC Name |
2-cyano-N-(methoxyiminomethyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-18-12-5-3-10(4-6-12)7-11(8-14)13(17)15-9-16-19-2/h3-7,9H,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZXLGYQMKTNRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NC=NOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.